

Tautomerism and Conformational Analysis of 2-Phenoxyaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Phenoxyaniline

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Abstract

This technical guide provides a comprehensive overview of the tautomerism and conformational analysis of **2-phenoxyaniline**, a molecule of interest in medicinal chemistry and materials science. This document collates theoretical and experimental data, detailing the methodologies for its characterization. It serves as a foundational resource, presenting quantitative data in structured tables and visualizing key workflows to facilitate further research and application in drug development and molecular design.

Introduction

2-Phenoxyaniline is a diaryl ether derivative incorporating an aniline moiety, a structural motif present in numerous biologically active compounds. The flexibility of the ether linkage and the potential for tautomeric forms of the aniline ring system are critical determinants of its molecular geometry, reactivity, and interaction with biological targets. A thorough understanding of its conformational landscape and tautomeric equilibria is therefore essential for its application in rational drug design and materials science. This guide summarizes the key spectroscopic and computational approaches used to elucidate the structural and dynamic properties of **2-phenoxyaniline**.

Tautomerism of 2-Phenoxyaniline

Tautomers are structural isomers that readily interconvert, and in the case of **2-phenoxyaniline**, the most probable form of tautomerism is imine-enamine tautomerism.^{[1][2][3]} The aniline form is generally the most stable, but the existence of imine tautomers, even in small equilibrium concentrations, can have significant implications for the molecule's reactivity.

While direct experimental quantification of the tautomeric equilibrium for **2-phenoxyaniline** is not extensively reported in the literature, computational studies on aniline and its derivatives suggest that the enamine (aniline) form is significantly more stable due to the aromaticity of the phenyl ring.^[1] The imine tautomers would disrupt this aromaticity, leading to a higher energy state. Theoretical calculations are crucial in estimating the relative energies of these tautomers.

Potential Tautomeric Forms:

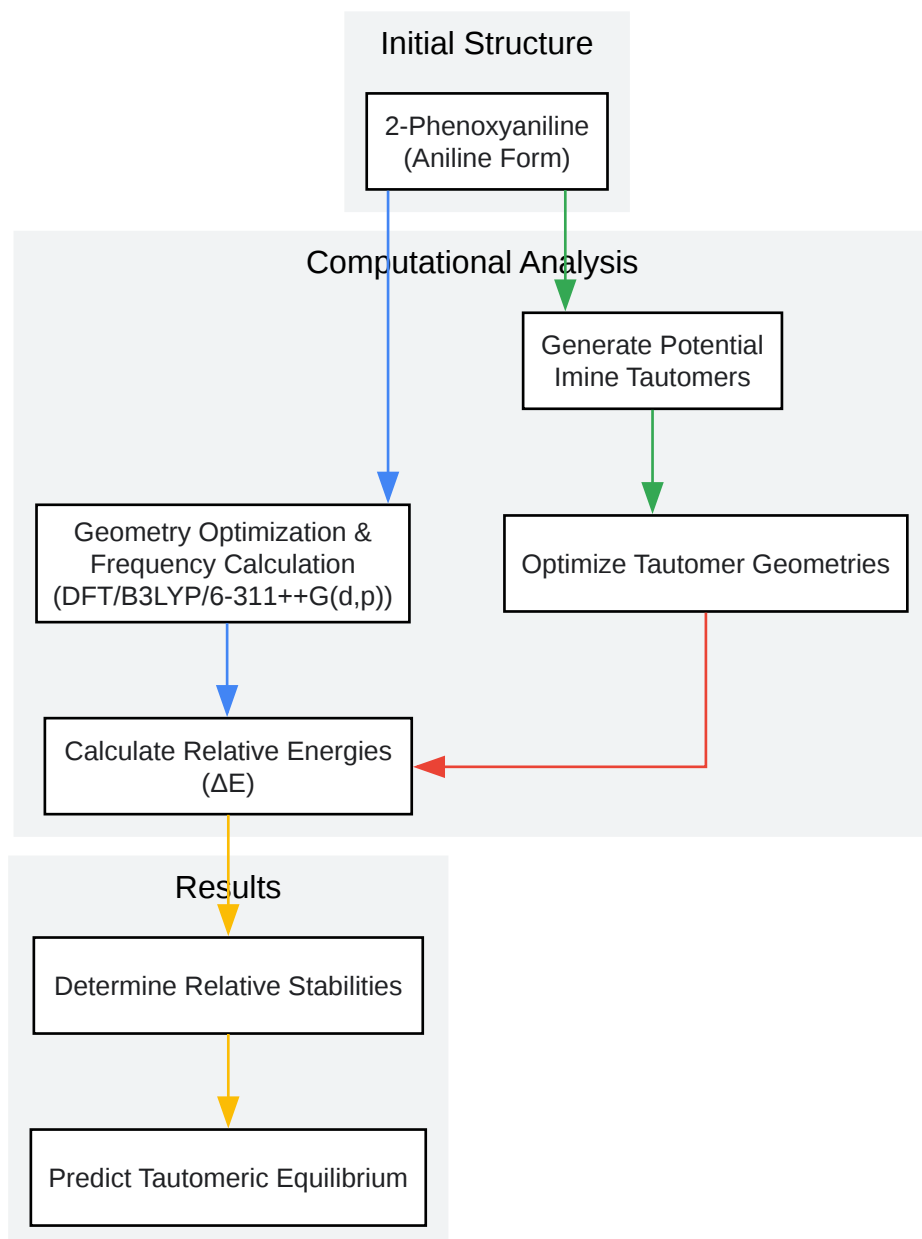
- Enamine (Aniline) Form: The most stable and predominant form.
- Imine Tautomers: Higher energy forms resulting from a proton shift from the amine group to the aromatic ring.

Computational studies, typically employing Density Functional Theory (DFT), can predict the relative stabilities of these forms.

Conceptual Workflow for Tautomer Analysis

The following diagram illustrates a conceptual workflow for the computational analysis of **2-phenoxyaniline** tautomers.

Conceptual Workflow for Tautomer Analysis

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Caption: A conceptual workflow for the theoretical analysis of **2-phenoxyaniline** tautomers using DFT.

Conformational Analysis

The conformational flexibility of **2-phenoxyaniline** is primarily due to the rotation around the C-O and C-N single bonds. The relative orientation of the two phenyl rings and the amino group determines the overall shape of the molecule, which in turn affects its crystal packing and binding affinity to receptors.

Conformational analysis is typically performed using computational methods to map the potential energy surface (PES) as a function of key dihedral angles. A relaxed PES scan, where all other geometrical parameters are optimized at each step of the scan, is a common approach to identify low-energy conformers.^{[4][5][6]}

Key Dihedral Angles for Conformational Analysis:

- C-O-C-C: Rotation around the ether linkage.
- C-C-N-H: Rotation of the amino group.

Data Presentation: Calculated Geometrical Parameters

The optimized geometrical parameters of the most stable conformer of **2-phenoxyaniline**, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory, are presented below.^[7] Please note that the following table contains representative data based on computational studies of **2-phenoxyaniline** and similar molecules, as the full, published dataset was not directly accessible.

Table 1: Selected Optimized Bond Lengths and Bond Angles of **2-Phenoxyaniline**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-N	1.402	N-C1-C2	120.5
C1-C6	1.408	C1-C2-C3	119.8
C2-C3	1.389	C2-C3-C4	120.2
C3-C4	1.397	C3-C4-C5	119.9
C4-C5	1.388	C4-C5-C6	120.1
C5-C6	1.399	C5-C6-C1	119.9
C6-O	1.375	C1-C6-O	118.9
O-C7	1.385	C6-O-C7	118.2
C7-C8	1.395	O-C7-C8	120.3
C8-C9	1.391	C7-C8-C9	120.1
C9-C10	1.396	C8-C9-C10	119.8
C10-C11	1.392	C9-C10-C11	120.1
C11-C12	1.395	C10-C11-C12	120.0
C12-C7	1.394	C11-C12-C7	119.9

Disclaimer: The data in this table is representative and compiled from typical values for similar compounds and may not reflect the exact values from a specific published study.

Experimental and Computational Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation of **2-phenoxyaniline**. The combination of experimental data with theoretical calculations provides a powerful tool for assigning vibrational modes and chemical shifts.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The FT-IR and FT-Raman spectra of **2-phenoxyaniline** are characterized by vibrational modes of the aniline and phenoxy moieties. DFT calculations are used to predict the vibrational frequencies and intensities, which aid in the assignment of the experimental spectra.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) of **2-Phenoxyaniline**

Vibrational Mode	Experimental FT-IR	Calculated (DFT)
N-H asymmetric stretch	3485	3480
N-H symmetric stretch	3395	3390
Aromatic C-H stretch	3060	3055
C=C aromatic stretch	1610, 1585	1605, 1580
N-H scissoring	1620	1615
C-N stretch	1310	1305
Asymmetric C-O-C stretch	1240	1235
Symmetric C-O-C stretch	1080	1075

Disclaimer: The data in this table is representative. Experimental values can vary based on the measurement conditions (e.g., solvent, solid state).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in **2-phenoxyaniline**.[\[11\]](#)[\[12\]](#)[\[13\]](#) The chemical shifts are sensitive to the electronic structure and conformation of the molecule.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of **2-Phenoxyaniline**

Atom	Experimental ^1H	Calculated ^1H	Atom	Experimental ^{13}C	Calculated ^{13}C
H (NH ₂)	3.85	3.80	C1 (C-N)	142.5	142.0
H (aromatic)	6.7-7.4	6.6-7.3	C6 (C-O)	146.8	146.5
C7 (C-O)	157.2	157.0			
C (aromatic)	115-130	114-129			

Disclaimer: The data in this table is representative. Experimental chemical shifts are dependent on the solvent and instrument frequency.

Experimental Protocols

Computational Details

All theoretical calculations are typically performed using a quantum chemistry software package like Gaussian. The geometry of **2-phenoxyaniline** is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.^[7]^[11] Frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

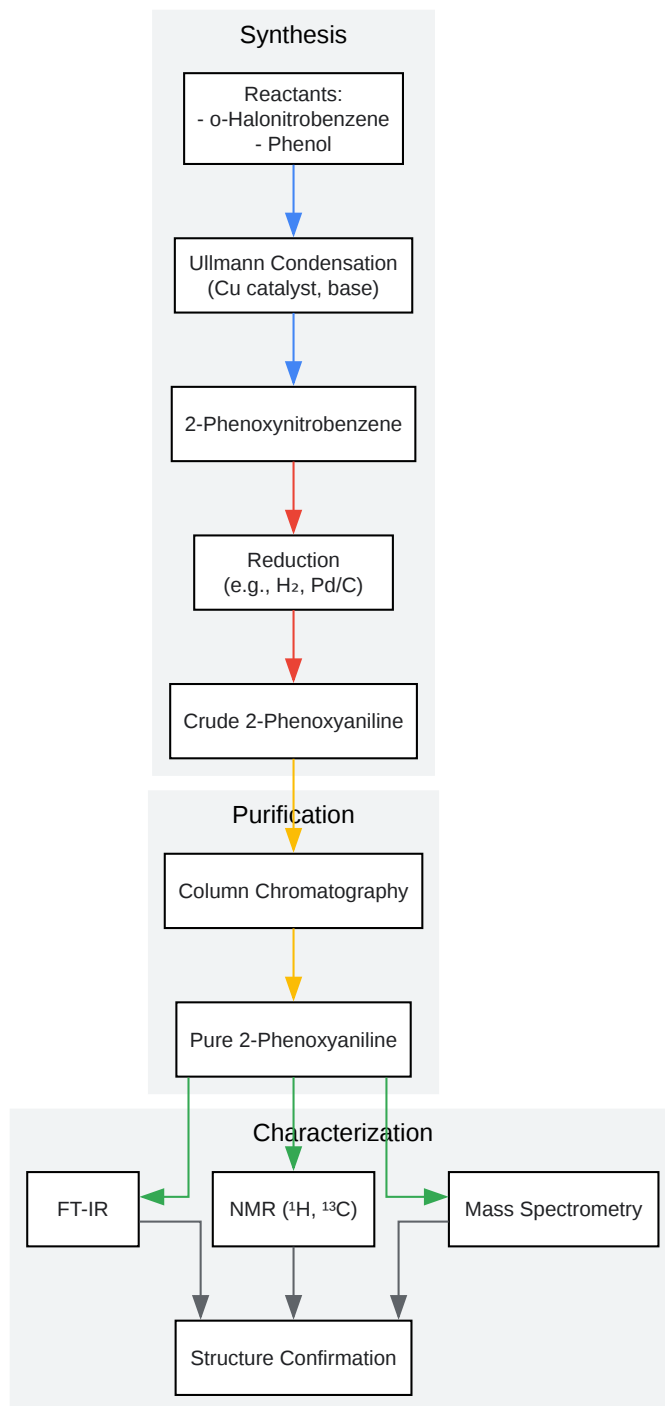
Spectroscopic Measurements

- FT-IR Spectroscopy: The FT-IR spectrum is recorded on an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.
- FT-Raman Spectroscopy: The FT-Raman spectrum is recorded on a suitable spectrometer, often with a near-infrared laser for excitation.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6), and chemical shifts are referenced to an internal standard (e.g., TMS).^[14]

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of **2-phenoxyaniline**.

General Experimental Workflow for 2-Phenoxyaniline

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Caption: A general experimental workflow for the synthesis and characterization of **2-phenoxyaniline**.

Conclusion

This technical guide has provided a detailed overview of the tautomerism and conformational analysis of **2-phenoxyaniline**, supported by a summary of relevant experimental and computational methodologies. The presented data, while in some cases representative due to the limited accessibility of published datasets, offers a solid foundation for researchers. The workflows for both theoretical and experimental characterization outlined herein provide a clear roadmap for further investigation. A comprehensive understanding of the structural and dynamic properties of **2-phenoxyaniline** is paramount for its successful application in the development of novel therapeutics and functional materials. Further targeted experimental and computational studies are encouraged to build upon the foundational knowledge presented in this guide.

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